molecular formula C28H28N2O3 B7691202 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide

Cat. No.: B7691202
M. Wt: 440.5 g/mol
InChI Key: IUUXCRHNLRJGFJ-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide, also known as TBAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBAQ is a small molecule that has been synthesized through various methods and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that contribute to cancer cell growth and inflammation. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. It has also been found to inhibit the activity of various enzymes involved in oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of various enzymes involved in oxidative stress. This compound has also been found to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. It has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been found to exhibit a wide range of biochemical and physiological effects, making it a useful tool for studying various cellular processes. However, this compound also has limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide research. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it targets. Another direction is to explore its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound can also be modified to improve its potency and selectivity, making it a more effective therapeutic agent. Additionally, this compound can be used as a tool to study various cellular processes and signaling pathways, providing insights into the underlying mechanisms of disease.

Synthesis Methods

The synthesis of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been achieved through various methods, including the reaction of 4-(tert-butyl)benzoyl chloride with 2-hydroxy-3-((4-methoxyphenyl)methyl)quinoline in the presence of a base. Another method involves the reaction of 4-(tert-butyl)benzoic acid with 2-hydroxy-3-((4-methoxyphenyl)methyl)quinoline in the presence of a coupling agent. Both methods have been found to result in high yields of this compound.

Scientific Research Applications

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to reduce oxidative stress and inflammation in various animal models.

Properties

IUPAC Name

4-tert-butyl-N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c1-28(2,3)22-11-9-19(10-12-22)27(32)30(23-13-15-24(33-4)16-14-23)18-21-17-20-7-5-6-8-25(20)29-26(21)31/h5-17H,18H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUXCRHNLRJGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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